N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the cyclooctyl and pyrrolidine carboxamide groups. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using techniques such as refluxing in methanol with methanesulfonic acid .
Chemical Reactions Analysis
N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, modulating signaling pathways such as the Wnt/β-catenin pathway . This interaction can lead to the regulation of gene expression and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound also contains the 5-fluoroindole moiety and has been studied for its potential as a Notum inhibitor.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Known for its protective effects against vision loss, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H30FN3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H30FN3O2/c24-18-8-9-21-20(13-18)16(14-25-21)10-11-27-15-17(12-22(27)28)23(29)26-19-6-4-2-1-3-5-7-19/h8-9,13-14,17,19,25H,1-7,10-12,15H2,(H,26,29) |
InChI Key |
DIOKIQLGVYFFET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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